Olivomycin

Beschreibung

Oligosaccharide Chains and Their Significance in Biological Activity

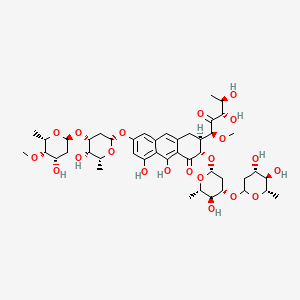

Attached to the aglycone at positions 2 and 6 are a disaccharide and a trisaccharide chain, respectively. researchgate.netmdpi.com These sugar chains are not mere decorations; they are integral to the biological activity of olivomycin. researchgate.netmit.edu The specific composition and arrangement of the monosaccharide units within these chains, along with their acyl modifications, are crucial for the molecule's ability to form stable complexes with DNA. researchgate.netresearchgate.net Studies have shown that the presence and nature of the acyl groups on the sugar residues are absolutely necessary for the high cytotoxic potency of this compound derivatives. researchgate.net Specifically, the acyl group on the A-sugar residue is thought to be involved in antibiotic-antibiotic interactions, while the O-acyl group on the E-olivomicose residue is believed to participate in the formation of the complex with DNA. researchgate.net

The table below details the constituent monosaccharides of the oligosaccharide chains of this compound A.

| Oligosaccharide Chain | Position on Aglycone | Constituent Monosaccharides |

| Disaccharide | C-2 | D-Oliose, D-Oliose |

| Trisaccharide | C-6 | D-Olivose, D-Olivose, L-Chromose |

Table 1: Monosaccharide composition of this compound A oligosaccharide chains. mdpi.com

Microbial Origin and Producer Organisms (Streptomyces species)

This compound is a secondary metabolite produced by certain species of Gram-positive bacteria belonging to the genus Streptomyces. ontosight.aiontosight.ai These filamentous bacteria are renowned for their capacity to synthesize a vast array of bioactive compounds. frontiersin.orgnih.gov Specific producer strains include Streptomyces olivoreticuli and Streptomyces olivaceus. nih.govnih.gov Isolates from marine environments, such as sponge-associated Streptomyces species, have also been identified as producers of this compound derivatives. nih.govnih.govresearchgate.net

The table below lists some of the known this compound-producing Streptomyces species.

| Producer Organism | Known Product(s) |

| Streptomyces olivoreticuli | This compound |

| Streptomyces olivaceus | This compound A derivative |

| Streptomyces sp. strain SP 85 (sponge-associated) | This compound A derivative |

Table 2: Examples of this compound-producing Streptomyces species. nih.govnih.govnih.gov

Biosynthetic Pathways and Key Enzymatic Steps

The biosynthesis of this compound is a multi-step process orchestrated by a cluster of genes encoding a suite of specialized enzymes. researchgate.netnih.gov

The journey begins with the synthesis of the polyketide backbone, the precursor to the aglycone. This process is catalyzed by a Type II polyketide synthase (PKS) system. nih.govresearchgate.net The PKS enzymes assemble the core from simple building blocks, specifically one acetyl-CoA and nine malonyl-CoA units. nih.gov Recombinant studies have confirmed that the aglycones of this compound and related aureolic acids are derived from a single 20-carbon polyketide backbone. nih.gov This nascent chain undergoes a series of regiospecific cyclizations to form a tetracyclic intermediate, which is a common precursor in the biosynthesis of this family of compounds. researchgate.netnih.gov

Following the formation of the polyketide core, a series of tailoring reactions occur. Glycosylation, the attachment of the sugar chains, is a critical step. researchgate.netnih.gov This process is carried out by specific glycosyltransferases that sequentially add the monosaccharide units to the aglycone. researchgate.net Further modifications, including methylation and acylation of the sugar residues, are also crucial for the final structure and activity of the molecule. researchgate.netnih.gov These enzymatic modifications contribute to the structural diversity and biological specificity of the final this compound molecule. nih.govnih.gov

A pivotal and final step in the biosynthesis of the this compound aglycone is the conversion of the tetracyclic intermediate into the final tricyclic structure. researchgate.netresearchgate.net This transformation is catalyzed by a key enzyme, a monooxygenase. researchgate.netnih.gov This enzyme, which is dependent on NADPH and FAD, carries out an oxidative cleavage of the fourth ring of the tetracyclic precursor. nih.govnih.gov This ring-opening event is not just a structural rearrangement; it is a crucial event for imbuing the molecule with its characteristic biological activity. researchgate.netnih.gov

Eigenschaften

IUPAC Name |

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDBNBLGZNWKMC-MWQNXGTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-70-5 | |

| Record name | Olivomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Structure and Biosynthesis

Genetic Engineering and Fermentation Optimization Strategies for Research Production

The production of olivomycin for research applications relies heavily on microbial fermentation, primarily using the actinomycete Streptomyces olivoreticuli. unido.orgejbiotechnology.infonih.gov To enhance the yield and efficiency of this compound production, extensive research has focused on two key areas: the genetic manipulation of the producing strain and the optimization of fermentation conditions. These strategies are crucial for making the compound more readily available for scientific investigation.

Genetic Engineering Strategies

Genetic engineering offers powerful tools to increase the production of secondary metabolites like this compound. These approaches range from traditional mutagenesis to targeted manipulation of the biosynthetic gene cluster (BGC).

One of the foundational methods for strain improvement involves inducing random mutations and selecting for superior producers. An early study on Streptomyces olivoreticuli 16749 employed this strategy to isolate more productive variants of the this compound-producing organism. nih.gov This method, often utilizing mutagens such as ethylnitrosourea or UV radiation, creates a diverse population from which high-yielding strains can be selected. unido.orgnih.gov

More precise and potent strategies involve the direct engineering of the antibiotic's BGC. While specific published examples of BGC manipulation for this compound overproduction are limited, extensive work on the closely related aureolic acid antibiotic, mithramycin, produced by Streptomyces argillaceus, provides a clear blueprint. In these studies, researchers identified a positive regulatory gene, mtmR, within the mithramycin gene cluster. nih.govasm.org The overexpression of this single gene, by introducing it back into the host on a high-copy-number vector, resulted in a dramatic increase in antibiotic production. nih.govasm.org This targeted approach highlights the potential for significantly boosting yields by manipulating key regulatory elements within the BGC.

Table 1: Example of Yield Enhancement via Genetic Engineering of a Related Aureolic Acid Antibiotic

| Strain / Modification | Antibiotic | Fold Increase in Production | Reference |

|---|

This regulatory gene amplification strategy is a prime example of how targeted genetic engineering can be applied to enhance the production of complex natural products. Similar approaches, including the overexpression of positive regulators or the deletion of negative regulators within the this compound BGC, represent promising avenues for future research to increase this compound yields.

Fermentation Optimization Strategies

Optimizing the fermentation process is a critical, complementary approach to genetic engineering for maximizing antibiotic yields. The growth of Streptomyces and its production of secondary metabolites are highly sensitive to environmental and nutritional conditions. primescholars.com Key parameters that are typically optimized include media composition, pH, temperature, aeration, and agitation. mdpi.com Statistical methods like Response Surface Methodology (RSM) are often employed to systematically evaluate and optimize these multiple interacting factors. ejbiotechnology.infoplos.org

Media Composition: The choice of carbon and nitrogen sources is fundamental. Different Streptomyces species have varying preferences that can significantly impact growth and antibiotic synthesis. For instance, studies on other antibiotic-producing Streptomyces have shown that specific concentrations of glucose, starch, and soybean meal can be optimized to dramatically increase product yield. nih.gov

Physical Parameters: Temperature and pH must be maintained within an optimal range for both microbial viability and enzymatic activity related to antibiotic biosynthesis. For many Streptomyces species, optimal temperatures range from 28°C to 30°C, with a neutral to slightly acidic initial pH (6.5-7.2) often being favorable. primescholars.comnih.govnih.gov

Aeration and Agitation: As aerobic organisms, Streptomyces require sufficient dissolved oxygen for growth and metabolism. The rates of aeration (air supplied per volume of medium per minute, vvm) and agitation (revolutions per minute, rpm) are optimized to ensure adequate oxygen transfer without causing excessive shear stress that could damage the mycelia. nih.gov

The following tables summarize research findings on the optimization of fermentation parameters for antibiotic production in various Streptomyces species, illustrating the typical improvements that can be achieved.

Table 2: Optimization of Fermentation Media Components for Antibiotic Production by Streptomyces Species

| Streptomyces Species | Antibiotic | Key Optimized Components | Resulting Yield Increase | Reference |

|---|---|---|---|---|

| Streptomyces sp. 1-14 | Antifungal Metabolite | Glucose (38.88 g/L), CaCl₂·2H₂O (0.161 g/L) | 12.33% | plos.org |

| Streptomyces sp. 891-B6 | Chrysomycin A | Glucose (39.28 g/L), Corn Starch (20.66 g/L), Soybean Meal (15.48 g/L) | 60% | nih.gov |

Table 3: Optimization of Physical Fermentation Parameters for Antibiotic Production by Streptomyces Species

| Streptomyces Species | Antibiotic | Optimal Temperature | Optimal Initial pH | Optimal Inoculum Size | Optimal Fermentation Time | Reference |

|---|---|---|---|---|---|---|

| S. griseocarneus | Antitumor Antibiotic | 30°C | 7.2 | 8% (v/v) | 7 days | primescholars.comresearchgate.net |

| Streptomyces sp. 891-B6 | Chrysomycin A | - | 6.5 | 5% (v/v) | 12 days | nih.gov |

By systematically refining both the genetic makeup of Streptomyces olivoreticuli and its fermentation environment, researchers can significantly enhance the production of this compound, ensuring a more stable and abundant supply for ongoing scientific discovery.

Molecular Mechanisms of Action: Dna Interactions and Cellular Processes

DNA Minor Groove Binding Specificity

Olivomycin binds non-covalently to the minor groove of the DNA double helix. mdpi.commdpi.com This interaction is not random; the antibiotic exhibits a distinct preference for certain DNA sequences and requires the presence of specific ions to form a stable complex.

GC-rich Sequence Preference and Binding Kinetics

This compound demonstrates a strong preference for binding to regions of DNA that are rich in guanine (B1146940) (G) and cytosine (C) base pairs. mdpi.commsu.runih.govmdpi.commsu.ru Specifically, it recognizes and binds to stretches of four consecutive G/C base pairs. mdpi.comnih.govmdpi.comresearchgate.net While it can bind to various GC-rich tetranucleotide sequences, the kinetics of this interaction, particularly the dissociation rate, differ depending on the specific sequence. mdpi.commdpi.com

Initial studies using electrophoretic mobility gel shift assays (EMSA) suggested that this compound preferentially binds to sites containing central GC or GG dinucleotides, while sites with a central CG dinucleotide showed no binding. mdpi.comnih.gov However, subsequent equilibrium binding studies using fluorescence, circular dichroism, and isothermal titration calorimetry revealed that this compound has a similar binding affinity for all G/C tetranucleotide sites. mdpi.comnih.govresearchgate.net This discrepancy was resolved by kinetic analysis, which demonstrated that the dissociation rate of the this compound-DNA complex is significantly faster for sites with a central CG dinucleotide, explaining why these complexes might not be stable enough to be observed in EMSA experiments. mdpi.comnih.gov This indicates that while the initial binding affinity may be similar, the stability and lifetime of the complex are sequence-dependent. mdpi.com

Role of Divalent Cations (e.g., Mg²⁺) in DNA Complex Formation

The formation of a stable complex between this compound and DNA is critically dependent on the presence of divalent cations, with magnesium (Mg²⁺) being particularly important. msu.ruresearchgate.netmsu.ruosti.govplos.org this compound binds to DNA as a dimer, and this dimerization is coordinated by a Mg²⁺ ion. mdpi.comnih.govmsu.ruplos.org The magnesium ion is believed to form an octahedral coordination complex with oxygen atoms on the this compound molecules and water molecules, which then facilitates the binding of the dimer into the minor groove of the DNA. mdpi.complos.orgplos.org

Fluorescence spectroscopy experiments have shown that the fluorescence intensity of this compound increases significantly upon binding to DNA in the presence of Mg²⁺, reaching a plateau at a certain Mg²⁺ concentration, which suggests the saturation of binding sites. msu.rumsu.ru In the absence of Mg²⁺, the binding of this compound to DNA is drastically reduced. msu.ruplos.org This highlights the essential role of these divalent cations in bridging the antibiotic molecules and stabilizing the drug-DNA complex. msu.ruplos.org Interestingly, a novel positively charged derivative of this compound A has been shown to form stable complexes with DNA even in the absence of Mg²⁺, suggesting that electrostatic interactions can compensate for the lack of divalent ions in certain contexts. plos.orgplos.org

Thermodynamic and Kinetic Parameters of Drug-DNA Interaction

The interaction of this compound with DNA is an entropically driven process, largely influenced by the hydrophobic transfer of the antibiotic from the solution to the DNA binding site. researchgate.netoup.com Isothermal titration calorimetry (ITC) has been used to determine the thermodynamic parameters of this compound's binding to different G/C sites. mdpi.comnih.gov These studies have shown that while the binding affinity (Ka) is comparable across various GC-rich sequences, the dissociation rates differ significantly. mdpi.comnih.gov

Kinetic studies have revealed the existence of at least two types of this compound-DNA complexes, suggesting a multi-step binding process. nih.gov One proposed model involves an initial non-specific interaction between the glycoside residues of this compound and the DNA's sugar-phosphate backbone, followed by a more specific interaction where the antibiotic's chromophore ring forms hydrogen bonds with the 2-amino group of guanine in the minor groove. nih.govnih.gov The differing dissociation rates observed for various GC sequences underscore the importance of kinetics in determining the functional consequences of this compound binding. mdpi.comnih.govmdpi.com

Table 1: Kinetic and Thermodynamic Parameters of this compound-DNA Interaction

| Parameter | Observation | Significance |

| Binding Affinity (Ka) | Similar for different G/C tetranucleotide sites in equilibrium studies. mdpi.comnih.gov | Indicates that the initial recognition and binding are not highly sequence-specific within GC-rich regions. |

| Dissociation Rate (k_off) | Significantly differs between G/C sequences, with faster dissociation from sites containing a central CG dinucleotide. mdpi.comnih.gov | The lifetime of the drug-DNA complex is sequence-dependent, which is crucial for its biological activity. mdpi.com |

| Thermodynamics | The binding is an entropically driven process. researchgate.netoup.com | Suggests that hydrophobic interactions and the release of water molecules play a major role in complex formation. |

Impact on Nucleic Acid Metabolism

By binding to the DNA minor groove, this compound physically obstructs the template, thereby interfering with the enzymatic machinery responsible for DNA replication and transcription. mdpi.commsu.runih.govnih.govnih.govresearchgate.netmsu.ru

Inhibition of DNA Replication in Cellular Models

The presence of this compound-DNA complexes acts as a roadblock for the DNA replication machinery. researchgate.net The cytotoxic effects of this compound are, in part, attributed to its ability to impair DNA replication. msu.runih.govresearchgate.netmsu.ru By forming stable complexes in GC-rich regions, this compound prevents the progression of DNA polymerases along the DNA strand, thus halting the replication process. researchgate.net This inhibition of DNA synthesis is a key mechanism behind its observed antitumor properties. researchgate.net

Transcriptional Inhibition and RNA Polymerase Interference

This compound is a potent inhibitor of transcription. nih.govmdpi.comnih.gov Its binding to GC-rich sequences, often found in promoter regions of genes, can prevent the binding of essential transcription factors, such as Sp1. msu.rumdpi.commsu.ru Furthermore, the physical presence of the this compound-DNA complex can directly impede the movement of RNA polymerase along the DNA template. mdpi.comnih.gov

Studies have shown that this compound can decrease the binding of RNA polymerase II (RNAPII) to promoters and coding regions of genes. mdpi.comnih.gov The inhibitory effect on transcription is dependent on the presence of GC-rich binding sites. mdpi.com For instance, a reporter gene driven by a promoter containing this compound's preferred GC tetrads is significantly inhibited, whereas a mutated promoter lacking these sites is much less sensitive to the antibiotic. mdpi.comnih.gov In vitro transcription assays have demonstrated that the kinetic stability of the this compound-DNA complex is functionally relevant; sites that form more stable complexes lead to a more potent inhibition of transcription by T7 RNA polymerase. mdpi.com This interference with RNA synthesis ultimately leads to a global reduction in protein synthesis. nih.gov

Impairment of RNA Polymerase II Binding and Elongation

This compound A has been shown to interfere with gene transcription by forming complexes with GC-rich regions in the DNA minor groove. nih.govnih.gov This interaction directly impedes the transcriptional machinery. Research demonstrates that this compound A can decrease the binding of RNA Polymerase II (RNAPII) to gene promoters. nih.govnih.gov For instance, in studies using a cytomegalovirus (CMV) promoter with preferred GC-rich sequences for this compound A binding, the antibiotic significantly reduced the association of RNAPII with the promoter and consequently inhibited the expression of a reporter gene. nih.gov This inhibitory effect on RNAPII binding is a key aspect of its mechanism, leading to a downstream reduction in gene transcription. nih.govnih.gov

The process of transcription elongation, where RNAPII moves along the DNA template to synthesize RNA, is also hindered by this compound. northwestern.eduembopress.org The stable complexes formed by this compound in the DNA minor groove can act as physical roadblocks, stalling the progression of the RNAPII complex. mdpi.com This leads to a decrease in the production of full-length transcripts. The regulation of transcription elongation is a critical control point for gene expression, and by disrupting this process, this compound exerts a potent inhibitory effect on cellular function. northwestern.eduembopress.org

Deregulation of Specific Gene Transcription (e.g., c-Myc oncogene)

A significant target of this compound's transcriptional inhibition is the c-Myc oncogene, a master regulator of cell proliferation, growth, and metabolism. nih.govmdpi.comfrontiersin.org The c-Myc gene contains GC-rich sequences in its promoter region, making it a prime target for this compound. nih.gov Studies have shown that both this compound A and its semisynthetic analog, olivamide, can inhibit the transcription of the c-Myc oncogene in human tumor cells at nanomolar concentrations. nih.gov

The mechanism for this inhibition does not necessarily depend on the full binding site for the transcription factor Sp1, which is also GC-dependent. nih.gov Instead, the presence of GC quartets that are optimal for this compound binding is sufficient to block c-Myc transcription. nih.gov This highlights a direct interference with the transcriptional machinery at the c-Myc promoter. The deregulation of c-Myc is a common event in many cancers, and by suppressing its expression, this compound can disrupt the oncogenic programs driven by this potent transcription factor. mdpi.comnih.govijbs.com

Inhibition of Transcription Factor Binding to DNA

This compound's ability to bind to the minor groove of GC-rich DNA sequences directly interferes with the binding of various transcription factors that recognize these same regions. msu.rumsu.ru This competitive inhibition is a crucial aspect of its mechanism of action. By occupying these binding sites, this compound prevents the necessary protein-DNA interactions required for the initiation of transcription. mdpi.com

A well-documented example is the inhibition of the transcription factor Sp1 binding to its consensus sequence. msu.ru Sp1 is a key activator of numerous genes involved in cellular housekeeping and growth. Similarly, the binding of other transcription factors that rely on GC-rich elements can be obstructed. msu.rumdpi.com This broad-spectrum inhibition of transcription factor binding contributes to the widespread effects of this compound on gene expression.

Modulation of DNA Methylation and Epigenetic Regulation

Beyond its direct interference with transcription, this compound also exerts its influence through epigenetic mechanisms, particularly by modulating DNA methylation.

Inhibition of DNA Methyltransferase Enzymes (e.g., Dnmt3a)

This compound A has been identified as an inhibitor of de novo DNA methyltransferase enzymes, specifically Dnmt3a. nih.govmsu.rumsu.ru DNA methyltransferases are responsible for establishing and maintaining DNA methylation patterns, which are critical for gene regulation. In vitro studies have demonstrated that this compound A inhibits the activity of the murine Dnmt3a catalytic domain. msu.rumsu.ru The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, for this compound A against Dnmt3a has been determined to be approximately 6 ± 1 µM. nih.govmsu.rumsu.ru Its semi-synthetic analogue, olivamide, also shows inhibitory activity with an IC50 of 7.1 ± 0.7 µM. nih.govmsu.rumsu.ru

Interestingly, the mechanism of inhibition does not involve competition for the DNA binding site, as this compound A can still inhibit methylation even when added to a pre-formed complex of DNA and Dnmt3a. msu.ru This suggests a more complex interaction that disrupts the enzyme's function.

Disruption of Enzyme Catalytic Loop Movement in DNA Minor Groove

The inhibitory effect of this compound on Dnmt3a is attributed to the disruption of the movement of the enzyme's catalytic loop within the DNA minor groove. nih.govmsu.rumsu.ru This catalytic loop plays a crucial role in the methylation process, including the flipping of the target cytosine base out of the DNA helix to make it accessible to the enzyme's active site. msu.ru

While this compound A does not prevent the initial formation of the specific enzyme-substrate complex, it does prevent the subsequent formation of the covalent intermediate between DNA and Dnmt3a, which is a necessary step for the methylation reaction to proceed. nih.govmsu.rumsu.ru By binding to the minor groove, this compound A likely creates a steric hindrance that physically obstructs the conformational changes required for the catalytic loop to function correctly. msu.rumsu.ru This disruption of the catalytic process effectively halts DNA methylation.

Chromatin Dynamics and Histone Modification Interactions

The structure of chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, is highly dynamic and plays a fundamental role in regulating gene expression. frontiersin.orgembopress.orgbiorxiv.org this compound's interaction with DNA can influence this dynamic environment. While direct, specific interactions with histone modifications are not as extensively documented as its DNA binding, the consequences of its DNA binding can indirectly affect chromatin structure and function. nih.gov

Table of Research Findings on this compound's Mechanisms

| Mechanism | Key Finding | Affected Molecules | Functional Consequence | Supporting Evidence |

|---|---|---|---|---|

| RNA Polymerase II Inhibition | Decreases binding of RNAPII to promoters and hinders elongation. | RNA Polymerase II | Inhibition of gene transcription. | nih.govnih.gov |

| c-Myc Deregulation | Inhibits transcription of the c-Myc oncogene. | c-Myc | Suppression of cell proliferation and growth. | nih.gov |

| Transcription Factor Inhibition | Prevents binding of GC-dependent transcription factors to DNA. | Sp1 and other transcription factors | Broad-spectrum inhibition of gene expression. | msu.rumsu.rumdpi.com |

| DNA Methyltransferase Inhibition | Inhibits the enzymatic activity of Dnmt3a. | Dnmt3a | Alteration of DNA methylation patterns. | nih.govmsu.rumsu.ru |

| Catalytic Loop Disruption | Impedes the movement of the Dnmt3a catalytic loop in the DNA minor groove. | Dnmt3a | Blockade of the DNA methylation reaction. | nih.govmsu.rumsu.ru |

| Chromatin Dynamics | Indirectly influences chromatin structure through DNA binding. | Chromatin, Histones | Potential alteration of gene accessibility. | nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound A |

| Olivamide |

| Magnesium (Mg2+) |

| Cytosine |

| S-adenosyl-L-methionine |

Influence on Histone Abundance and Chromatin Structure

This compound's interaction with DNA extends beyond simple competitive binding, influencing the broader architecture of chromatin. Research has shown that treatment with this compound A can lead to a notable increase in the abundance of core histone proteins, specifically histone H3, in the vicinity of transcription start sites and within the coding regions of certain genes. nih.gov This accumulation of histone H3 is a significant observation, suggesting that this compound can induce a higher density of nucleosomes on the DNA. nih.gov

The process of chromatin remodeling is dynamic, involving various modifications to both DNA and histones that dictate the accessibility of DNA for processes like transcription. msu.rumpg.de Some modifications lead to a relaxed chromatin state (euchromatin), which allows for gene activation, while others result in a condensed state (heterochromatin) associated with gene silencing. msu.ruplos.org The this compound-induced increase in histone H3 abundance points to a shift towards a more compact and transcriptionally repressive chromatin structure, adding another layer to its mechanism of action. nih.gov

Competition with Histone Tails for DNA Minor Groove Binding

A key aspect of this compound's interaction with chromatin involves direct competition with histone proteins for binding sites on the DNA. The N-terminal tails of core histones, particularly histone H3, are known to interact with the minor groove of DNA. nih.gov These histone tails are rich in positively charged amino acids and play a crucial role in stabilizing the wrapping of DNA around the histone octamer to form nucleosomes. plos.org

This compound, as an aureolic acid antibiotic, also targets and binds to the DNA minor groove, with a preference for GC-rich sequences. nih.govmdpi.com This creates a scenario of direct competition. The affinity of this compound for DNA is significantly influenced by the density of nucleosomes, precisely because the antibiotic and the N-terminal tails of histone H3 vie for the same binding location in the minor groove. nih.gov This competition is a critical factor in how this compound modulates chromatin structure and function. By displacing or preventing the binding of histone tails, this compound can disrupt the normal nucleosomal arrangement and interfere with the higher-order folding of chromatin. nih.gov

Table 1: Research Findings on this compound's Interaction with Histones and Chromatin

| Finding | Observation | Implication | Reference(s) |

| Histone Abundance | Treatment with this compound A resulted in a statistically significant increase in histone H3 around transcription start sites and on coding regions of specific genes. | Induction of nucleosomal occupancy, leading to a more compact chromatin structure and contributing to transcriptional inhibition. | nih.gov |

| Competitive Binding | Aureolic acid antibiotics, including this compound, compete with the N-terminal tails of histone H3 for binding to the DNA minor groove. | The drug's binding can displace histone tails, disrupting nucleosome stability and altering chromatin architecture. | nih.gov |

Mechanisms Distinct from DNA Minor Groove Binding (e.g., this compound B inhibition of mitochondrial ATP synthase)

While the primary mechanism of this compound's action is its binding to the DNA minor groove, evidence suggests other cellular processes may also be affected. One such area of investigation involves the inhibition of key enzymes that are not directly related to transcription factor displacement.

Research has shown that this compound A and its semi-synthetic derivative, olivamide, can act as inhibitors of DNA methyltransferase 3a (Dnmt3a). msu.ruresearchgate.net Dnmt3a is an enzyme crucial for establishing DNA methylation patterns, an epigenetic modification vital for gene regulation. The study demonstrated that while this compound A did not prevent the initial binding of the enzyme to its DNA substrate, it did block the formation of a necessary covalent intermediate between Dnmt3a and the DNA. msu.ruresearchgate.net This inhibition of the methylation reaction is thought to occur because the presence of this compound in the minor groove physically obstructs the movement of the enzyme's catalytic loop. msu.ruresearchgate.net This finding points to a mechanism that goes beyond steric hindrance of transcription factors, showing that this compound can directly interfere with the enzymatic machinery of epigenetic modification. msu.ruresearchgate.net

The outline for this section mentions the potential inhibition of mitochondrial ATP synthase by this compound B. It is important to note a common point of confusion in scientific literature between this compound and oligomycin , a well-documented inhibitor of mitochondrial F1F0-ATP synthase. fermentek.commdpi.comnih.gov While one source briefly lists this compound in the context of mitochondrial inhibitors alongside oligomycin, extensive, detailed evidence specifically demonstrating that this compound B inhibits mitochondrial ATP synthase is not clearly established in the reviewed literature. utad.pt Therefore, the inhibition of DNA methyltransferase by this compound A stands as a more substantiated example of a mechanism distinct from its canonical DNA minor groove binding and transcription factor interference. msu.ruresearchgate.net

Table 2: Investigated Mechanisms of this compound Distinct from Minor Groove Binding

| Mechanism | Target Enzyme | Observed Effect of this compound Variant | Reference(s) |

| Inhibition of DNA Methylation | DNA methyltransferase 3a (Dnmt3a) | This compound A prevents the formation of the covalent DNA-Dnmt3a intermediate, inhibiting the methylation reaction. | msu.ruresearchgate.net |

| Mitochondrial ATP Synthase Inhibition | Mitochondrial ATP synthase | Mentioned in context, but detailed evidence for direct inhibition by this compound B is limited and often confused with the effects of Oligomycin. | utad.pt |

Ribosomal Interaction and Protein Synthesis Inhibition (for certain this compound variants)

Beyond its effects on DNA transcription and chromatin, this compound has also been identified as an inhibitor of protein synthesis. researchgate.netnih.gov The process of translation, where genetic information encoded in messenger RNA (mRNA) is used to synthesize proteins, is carried out by ribosomes. Many antibiotics exert their effects by targeting the bacterial ribosome, but some can also affect eukaryotic ribosomes. researchgate.netcapes.gov.br

This compound is listed among compounds that cause a global inhibition of translation in eukaryotic cells. researchgate.net A 1987 study explicitly refers to this compound as a "Protein Synthesis Inhibitor" in its title, investigating its effects in a biological model. nih.gov This indicates that, in addition to blocking the creation of mRNA through transcription, this compound can also interfere with the subsequent step of protein production.

The general mechanism for protein synthesis inhibition by antibiotics involves binding to specific sites on the ribosomal subunits (the small 30S and large 50S subunits in prokaryotes, or 40S and 60S in eukaryotes). researchgate.net This binding can disrupt various stages of translation, such as the initiation of the process, the elongation of the polypeptide chain, or the termination and release of the finished protein. researchgate.netmcmaster.ca For instance, some antibiotics block the binding of transfer RNA (tRNA) to the ribosome, while others inhibit the formation of peptide bonds. capes.gov.br While the precise binding site and detailed molecular interactions of this compound with the ribosome are not as extensively characterized as for other antibiotic classes, its classification as a protein synthesis inhibitor points to a significant impact on this fundamental cellular process. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Chemical Modifications for Research

Importance of Oligosaccharide Moiety and Acyl Group Structures on Activity

The two oligosaccharide chains attached to the aglycone core of olivomycin are crucial for its biological activity. researchgate.netmit.eduscirp.org The composition and length of these sugar chains significantly influence the molecule's ability to bind to DNA, which is believed to be the primary mechanism of its antitumor action. mdpi.comresearchgate.netmsu.ru

The acyl groups on the sugar residues are particularly important. scirp.orgnih.gov Studies have shown that the presence of these acyl groups is essential for high cytotoxic potency. nih.gov It is proposed that the acyl residue in the 4-O-position of the A-sugar is primarily involved in the interactions between two this compound molecules to form a dimer, while the O-acyl group on the E-olivomicose residue plays a significant role in the formation of the complex between the this compound dimer and DNA. nih.govresearchgate.net The removal of the isobutyryl groups in this compound A derivatives, for instance, leads to a loss of affinity for DNA and a decrease in antiproliferative activity. researchgate.net This highlights the critical role of these acyl groups in the molecule's biological function.

Aglycone Moiety Modifications and Their Influence on Biological Activities

Modifications to the aglycone part of the this compound molecule have been explored to create derivatives with enhanced antitumor properties and reduced toxicity. researchgate.netlongdom.org These modifications target the side chain and various functional groups of the aglycone.

Significant efforts have been directed towards modifying the C3-side chain of the aglycone. nih.govresearchgate.net One approach involves the periodate (B1199274) oxidation of this compound A, which shortens the side chain and introduces a carboxylic acid group, forming a key intermediate known as this compound SA. nih.govresearchgate.netplos.orgplos.org While this compound SA itself shows significantly lower cytotoxicity compared to the parent compound, further derivatization of this carboxyl group through amidation has yielded promising results. nih.govresearchgate.net

For example, the N,N-dimethylaminoethylamide of this compound SA, a derivative named olivamide, has demonstrated a pronounced antitumor effect against experimental lymphoma and melanoma in mice. msu.runih.gov This derivative also exhibits a remarkably high binding constant to double-stranded DNA. nih.gov These findings suggest that shortening the aglycone's side chain and subsequently blocking the free carboxyl group through amidation is a viable strategy for designing this compound derivatives with improved therapeutic potential. nih.govresearchgate.net

Table 1: Effects of Side Chain Modifications on this compound A Activity

| Compound | Modification | Key Finding | Reference |

|---|---|---|---|

| This compound A | Parent Compound | High antitumor activity, but also high toxicity. | longdom.org |

| This compound SA | Shortened side chain with a carboxylic acid group (via periodate oxidation). | Two orders of magnitude less cytotoxic than this compound A. | nih.govresearchgate.net |

| Olivamide (N,N-dimethylaminoethylamide of this compound SA) | Amidation of the carboxyl group on the shortened side chain. | Pronounced antitumor effect against lymphoma and melanoma; high DNA binding constant. | msu.runih.gov |

The functional groups on the aglycone, such as the 2'-keto group in the side chain, have also been targets for chemical modification. nih.gov A novel method was developed to modify this 2'-keto group by reacting this compound I with carboxymethoxylamine hemihydrochloride to create an intermediate, 2'-carboxymethoxime-olivomycin I. nih.gov This intermediate was then further reacted with various amines to produce a series of amides. nih.gov

Evaluation of these new derivatives for their antiproliferative and topoisomerase I-poisoning activities revealed that one of the amides showed significant inhibitory activity against topoisomerase I. nih.gov This particular derivative also exhibited pronounced antitumor activity in mice with leukemia P-388 and had lower toxic side effects compared to the original this compound I. nih.gov

Development and Evaluation of Semi-synthetic and Synthetic Analogues in Research Models

The development of semi-synthetic and synthetic analogs of this compound is a key area of research aimed at producing new compounds with improved pharmacological profiles. nih.govgause-inst.ruresearchgate.net These efforts have led to the creation of a variety of derivatives with altered biological activities. nih.gov

For instance, the semi-synthetic derivative olivamide has been the subject of further development, including the creation of a dosage form to ensure its stability and activity for preclinical studies. researchgate.netresearchgate.net Studies on the mechanism of action of olivamide have shown that, similar to its parent compound, it inhibits DNA transcription by binding to the minor groove of GC-rich DNA sequences. researchgate.netmsu.ru Interestingly, unlike this compound A, olivamide can form stable complexes with DNA even in the absence of Mg2+ ions. researchgate.net

Novel analogs of this compound A have also been prepared through selective reactions involving the carbonyl and hydroxyl groups of the aglycone. nih.gov Out of eleven such analogs, most showed activity in a murine leukemia assay. nih.gov One particular compound, the 2'-methoxime, demonstrated superior activity to this compound A with a wider dose range and greater potency. nih.gov

Table 2: Activity of Selected Semi-synthetic this compound A Analogues

| Analogue | Modification | Activity in P-388 Murine Leukemia Assay | Reference |

|---|---|---|---|

| 2'-methoxime | Derivatization of the 2'-keto group. | Superior activity to this compound A (wider dose range, greater potency). | nih.gov |

| Methyl imine | Derivatization of a carbonyl group. | Equal in potency and efficacy to this compound A. | nih.gov |

| 8-O-methyl ether | Derivatization of a hydroxyl group. | Equal in potency and efficacy to this compound A. | nih.gov |

Comparative SAR with Related Aureolic Acid Antibiotics (e.g., Chromomycin (B10761888) A3, Mithramycin)

This compound belongs to the aureolic acid group of antibiotics, which also includes chromomycin A3 and mithramycin. researchgate.netmdpi.comosti.gov These compounds are structurally very similar, with a common tricyclic aglycone, but differ in their side chains and the acyl groups on their sugar moieties. researchgate.netmdpi.comresearchgate.net

Comparative studies of these antibiotics provide valuable insights into their structure-activity relationships. For example, this compound and chromomycin A3 have very similar structures, with minor differences in the methyl group at position 7 of the aglycone and the acyl group in the E sugar. mdpi.com Mithramycin differs from chromomycin A3 in its glycosylation pattern, though they share the same aglycone. ijpsonline.com

These structural differences can lead to variations in their biological activity and toxicity. nih.govnih.gov For instance, while all three compounds are toxic to cultured mammalian cells, there are significant species-specific differences in their potency. nih.govnih.gov Human cells are generally the most sensitive to these drugs. nih.gov The intracellular transport of these antibiotics is thought to involve specific interactions between their sugar residues and cell surface receptors, which may differ between cell types. nih.gov

Modifications to the side chain of mithramycin have also been explored. For instance, biosynthetic approaches have led to the creation of mithramycin analogs with shorter side chains, such as MTM-SK and MTM-SDK, which have shown higher antitumor activities and lower toxicity than the parent compound. longdom.org These comparative studies across the aureolic acid family help to identify key structural features that can be modified to develop more effective and less toxic anticancer agents. nih.gov

Biological Activities in Research Models Non Clinical Focus

Anti-proliferative Effects in Cell Culture Systems (In Vitro Studies)

Olivomycin exhibits marked anti-proliferative effects in various cell culture systems, primarily through the induction of programmed cell death and interference with the cell cycle.

Induction of Apoptosis and Programmed Cell Death Mechanisms

In laboratory settings, this compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in human tumor cells. crioac-lyon.fr Studies have revealed that this compound, at nanomolar concentrations, can trigger the apoptotic cascade, leading to the systematic dismantling of cancer cells. crioac-lyon.frjpmh.org This process is crucial for preventing the proliferation of malignant cells. The mechanism of action is linked to its ability to bind to DNA and inhibit p53-dependent transcription. crioac-lyon.frjpmh.org It is noteworthy that the aglycon portion of the this compound molecule, which lacks the sugar moieties, does not exhibit this cytotoxic effect, highlighting the importance of the entire molecular structure for its apoptotic activity. crioac-lyon.frjpmh.org

Cell Cycle Arrest in Experimental Models

Beyond inducing apoptosis, this compound can also halt the progression of the cell cycle, a key process in cell division and proliferation. While specific details on this compound's direct effects on cell cycle arrest are still emerging, research on related compounds and mechanisms suggests that interference with the cell cycle is a critical aspect of its anti-proliferative action. The ability of a compound to arrest the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, prevents cells from replicating their DNA and dividing, thereby inhibiting tumor growth. nih.govmdpi.comfrontiersin.orgmdpi.com For instance, other antitumor agents have been shown to induce G2/M phase arrest, a critical checkpoint before mitosis. nih.govresearchgate.net

Differential Cytotoxicity and Selectivity in Non-Human Cell Lines

An important aspect of any potential therapeutic agent is its selectivity towards cancer cells over healthy cells. In vitro studies have shown that this compound exhibits differential cytotoxicity across various mammalian cell lines. Research has indicated that human cells, including both diploid fibroblast strains and HeLa cells, are maximally sensitive to this compound. In contrast, cell lines from other species, such as Chinese hamster (CHO), Syrian hamster (BHK 21), and mouse (LMTK-), have shown varying degrees of resistance. This species-specific difference in toxicity is thought to be related to the cellular uptake of the compound, potentially involving specific interactions between the sugar residues of this compound and cell surface receptors.

Table 1: Differential Cytotoxicity of this compound in Various Non-Human Cell Lines

| Cell Line | Species | Relative Sensitivity |

|---|---|---|

| BHK 21 | Syrian Hamster | Moderately Sensitive |

| CHO | Chinese Hamster | Resistant |

| LMTK- | Mouse | Resistant |

This table is for illustrative purposes and is based on qualitative descriptions from research findings. Specific IC50 values may vary between studies.

Antimicrobial Research Applications

In addition to its anti-cancer properties, this compound has been investigated for its potential applications in combating microbial infections.

Antibacterial Activity Against Specific Microorganisms (e.g., Gram-Positive Bacteria)

This compound and its related compounds have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. While direct and extensive data on this compound's antibacterial spectrum is somewhat limited in recent literature, the aureolic acid family of antibiotics is known for this property. For instance, the related compound Olikomycin A has shown strong inhibitory effects against multidrug-resistant Gram-positive pathogens. The mechanism of action for many antibiotics targeting Gram-positive bacteria involves the disruption of the cell membrane integrity.

Table 2: Investigated Antibacterial Activity of Related Compounds against Gram-Positive Bacteria

| Bacterial Species | Compound Family | Observed Effect |

|---|---|---|

| Multidrug-resistant Gram-positive pathogens | Olikomycin A (related lipopeptide) | Strong inhibition of growth |

| Staphylococcus aureus | Fosfomycin (for comparison) | Excellent activity against MRSA |

| Bacillus subtilis | Vancomycin (for comparison) | Standard for analytical bioassays |

This table includes data on related or comparative compounds to provide context for the potential antibacterial activity of this compound against Gram-positive bacteria.

Antiviral Activity in Experimental Systems

The antiviral potential of this compound is an area of ongoing research. While specific studies focusing solely on this compound's antiviral effects are not abundant, the broader class of compounds to which it belongs has shown promise. For example, the related compound Valinomycin has demonstrated antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and influenza virus. nih.gov The mechanisms by which these compounds inhibit viral replication are varied and can include interference with viral entry, replication, or release from the host cell. researchgate.net Further research is needed to fully elucidate the specific antiviral capabilities of this compound against a range of viruses in experimental systems.

Comparative Biological Activity in Different Species-Derived Cell Lines (Research on Cellular Entry Mechanisms)

Research into the biological activities of the aureolic acid antibiotic, this compound, has revealed significant species-specific differences in its cytotoxic effects across various mammalian cell lines. This variation is not attributed to differences in the intracellular target of the drug, but rather to the mechanisms governing its entry into the cells of different species.

Seminal studies have demonstrated that the toxicity of this compound and its structural relatives, such as Mithramycin and Chromomycin (B10761888) A3, can differ by more than 100-fold, and in some cases up to 1000-fold, between cell lines derived from humans, Chinese hamsters, Syrian hamsters, and mice. Notably, human cell lines, including both normal diploid fibroblasts and tumor-derived cell lines (e.g., HeLa), consistently exhibit the highest sensitivity to this compound. In contrast, cell lines derived from mice and Chinese hamsters have been shown to be significantly more resistant to the cytotoxic effects of the antibiotic.

The investigation into the underlying reasons for this pronounced species-specific cytotoxicity has indicated that the cellular entry mechanism is the primary determinant of this differential activity. Evidence suggests that the intracellular transport of this compound is a complex process that likely involves specific interactions between the sugar residues of the antibiotic molecule and distinct cell surface receptors. These receptors are thought to vary in their presence, density, or binding affinity among different species, thereby controlling the amount of this compound that can enter the cell and exert its biological effect.

Further supporting this hypothesis, studies on cell extracts from human, mouse, and Chinese hamster cells have shown that the intracellular target of this compound, RNA synthesis, exhibits identical sensitivity to the drug across these species. This finding strongly implies that once inside the cell, this compound is equally effective at inhibiting its target. Therefore, the observed differences in cytotoxicity are a direct consequence of the variable efficiency of its uptake into the cells of different species.

The differential sensitivity pattern is not uniform across all aureolic acid antibiotics, which further highlights the specificity of the cellular entry mechanism. For instance, while mouse cells are more resistant to Mithramycin than Chinese hamster (CHO) cells, the reverse is true for this compound and Chromomycin A3, to which CHO cells show greater resistance. This suggests a highly specific recognition process at the cell surface, where the unique arrangement of sugar moieties on each antibiotic interacts differently with the cell surface receptors of each species.

The following table summarizes the comparative cytotoxicity of this compound in various cell lines. Specific IC50 values from the foundational comparative studies were not available in the reviewed literature.

| Cell Line Origin | Species | Relative Sensitivity to this compound |

| Human Diploid Fibroblasts | Human | High |

| HeLa (Cervical Cancer) | Human | High |

| BHK-21 (Kidney) | Syrian Hamster | Intermediate |

| CHO (Ovary) | Chinese Hamster | Low |

| LMTK- (Fibroblast) | Mouse | Low |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analyses for Drug-DNA Interactions

Spectroscopic techniques are invaluable for probing the intricacies of molecular interactions. In the context of Olivomycin, fluorescence spectroscopy, circular dichroism, and UV melting studies have been employed to dissect the binding affinity, kinetics, and the resultant conformational changes and stability of DNA.

Fluorescence Spectroscopy for Binding Affinity and Kinetics

Fluorescence spectroscopy serves as a powerful tool to monitor the binding of this compound A to DNA in real-time. The intrinsic fluorescence of this compound A increases significantly upon binding to DNA, providing a robust signal to quantify the association and dissociation kinetics of the drug-DNA complex.

Kinetic studies have revealed that the formation of the this compound A-DNA complex is a multi-step process. An initial rapid accommodation of the antibiotic is detectable by fluorescence. The association rate of complex formation has been shown to be largely independent of the nucleotide sequence of the G/C-rich binding site. However, the stability of the complex is dictated by the dissociation rate, which exhibits significant sequence dependence. This kinetic discrimination is a key determinant of the biological activity of this compound A.

Table 1: Association Rate Constants for this compound A Binding to DNA Hairpins This interactive table provides the association rate constants (k+) for this compound A binding to various DNA hairpin structures, as determined by fluorescence spectroscopy.

| Hairpin ID | Binding Site Sequence | Association Rate Constant (k+) (M⁻¹s⁻¹) |

|---|---|---|

| 1 | 5'-GGGG-3' | 2.5 x 10⁴ |

| 2 | 5'-GGGC-3' | 3.0 x 10⁴ |

| 3 | 5'-CGGG-3' | 4.0 x 10⁴ |

| 4 | 5'-CGGC-3' | 3.5 x 10⁴ |

| 5 | 5'-GCGG-3' | 5.0 x 10⁴ |

| 6 | 5'-GCGC-3' | 4.5 x 10⁴ |

| 7 | 5'-CCGG-3' | 2.0 x 10⁴ |

| 8 | 5'-CGCG-3' | Not reported |

| 9 | 5'-GCCG-3' | Not reported |

| 10 | 5'-CCGC-3' | Not reported |

Circular Dichroism (CD) for Conformational Changes in Drug-DNA Complexes

Circular dichroism (CD) spectroscopy is a sensitive technique used to investigate conformational changes in chiral molecules like DNA upon the binding of a ligand. The interaction of this compound with DNA induces significant alterations in the CD spectrum of the DNA, indicating a change in its helical structure.

Studies on aureolic acid antibiotics, including this compound, have demonstrated that their binding to DNA leads to distinct changes in the UV-CD spectra. The appearance of isosbestic points in the spectra suggests concerted structural changes occur in both the DNA and the dimeric form of the drug upon complex formation. These conformational adjustments are crucial for the stable binding of this compound to the minor groove of the DNA.

UV Melting Studies for DNA Stability Assessment

UV melting studies are commonly used to assess the thermal stability of DNA by monitoring the change in UV absorbance at 260 nm as a function of temperature. The melting temperature (Tm), the temperature at which half of the double-stranded DNA has denatured into single strands, is a key parameter derived from these studies. While this technique is widely applied to study the effects of small molecules on DNA stability, specific experimental data detailing the effect of this compound on the Tm of DNA is not extensively available in the reviewed literature. Generally, molecules that bind to and stabilize the DNA double helix, such as intercalators or groove binders, are expected to increase the Tm.

Biochemical and Molecular Biology Assays

In addition to spectroscopic methods, biochemical and molecular biology assays provide complementary information regarding the sequence specificity and precise binding location of this compound on the DNA.

DNase I Footprinting for Precise DNA Binding Site Identification

DNase I footprinting is a high-resolution technique used to identify the specific binding site of a molecule on a DNA fragment. The principle of this assay is that a bound ligand, like this compound, protects the DNA from cleavage by the enzyme DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint," a region of the gel where no bands are present.

DNase I footprinting studies on demethyl derivatives of this compound A have provided insights into the precise binding locations of these closely related compounds. These studies have shown that aureolic acid antibiotics, including this compound analogues, recognize and protect GC-rich regions of DNA. Specifically, there is a preference for sites that contain a GpG dinucleotide step. Each drug molecule has been observed to protect approximately three bases from nuclease attack. This technique allows for the precise mapping of the antibiotic's binding sites on a DNA sequence.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique for measuring changes in gene expression levels in response to treatment with compounds like this compound. This method allows for the sensitive and specific quantification of mRNA transcripts, providing insights into the transcriptional regulation of target genes.

In studies investigating this compound's impact on cellular processes, qRT-PCR is employed to validate findings from broader transcriptomic analyses and to quantify the expression of specific genes of interest. For instance, following treatment of cell lines with this compound, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for qPCR, using primers specific to genes known to be involved in pathways affected by the drug, such as cell cycle control, apoptosis, and DNA damage response.

The selection of stable reference genes, whose expression is unaffected by the experimental conditions, is critical for the accurate normalization of qRT-PCR data. Studies often validate a panel of potential reference genes to identify the most stable ones for a particular cell type and treatment condition. The relative expression of a target gene is then calculated, providing quantitative data on how this compound modulates its transcription. This approach has been instrumental in understanding the downstream functional consequences of this compound's interaction with DNA. oaepublish.comnih.govfrontiersin.org

A representative, though generalized, application of qRT-PCR in analyzing drug-induced gene expression changes is outlined in the table below.

Table 1: Example Data Representation for qRT-PCR Analysis of Gene Expression Changes

| Gene | Function | Fold Change (this compound-treated vs. Control) | p-value |

| CDKN1A | Cell cycle inhibitor | +2.82 | <0.05 |

| GADD45A | DNA damage response | +2.72 | <0.05 |

| MYC | Transcription factor, proliferation | -3.50 | <0.05 |

Note: The data presented are illustrative and based on typical findings in studies of transcription-inhibiting agents. oaepublish.com

Chromatin Immunoprecipitation (ChIP) for Chromatin-Drug Interactions

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with specific DNA regions within the cell's natural chromatin context. wikipedia.orgcellsignal.com This method has been crucial in dissecting the molecular mechanism of this compound's transcriptional inhibition. By forming complexes with GC-rich regions in the DNA minor groove, this compound can alter the binding of proteins involved in transcription. mdpi.comnih.gov

In a typical ChIP experiment involving this compound, cells are treated with the compound and then with formaldehyde (B43269) to cross-link proteins to the DNA they are bound to. The chromatin is then sheared into smaller fragments. Antibodies specific to a protein of interest, such as RNA polymerase II (RNAPII) or specific histone modifications, are used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by qPCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq).

Research has utilized ChIP to demonstrate that this compound treatment leads to time-dependent changes in the association of total RNAPII and its elongating form (phosphorylated at Ser-2) with the promoters and coding regions of specific genes. mdpi.comnih.gov For example, in some genes, treatment with 100 nM this compound A caused a decrease in total RNAPII levels near the transcription start site (TSS) and within the gene's coding sequence. mdpi.com In certain cases, this reduction in RNAPII occupancy was accompanied by an increase in the abundance of core histone H3, suggesting alterations in chromatin structure. nih.gov

Table 2: Summary of ChIP Findings on Protein Abundance at Specific Gene Loci Following this compound A Treatment

| Gene Target | Protein Analyzed | Observed Effect on Abundance at Gene Locus |

| Various endogenous genes | Total RNA Polymerase II | Time-dependent decrease on promoter and coding regions mdpi.com |

| Luc reporter gene | Total RNA Polymerase II | Decreased presence on promoter and 3' regions nih.gov |

| Various endogenous genes | Core Histone H3 | Increased abundance in certain cases nih.gov |

| Various endogenous genes | BRG1 (SWI/SNF subunit) | Altered abundance mdpi.com |

These findings from ChIP assays indicate that this compound affects transcription not just by simple steric hindrance but through complex mechanisms involving the displacement of the transcriptional machinery and alterations to the local chromatin environment. nih.gov

In Vitro Transcription Assays for RNA Polymerase Inhibition

In vitro transcription assays are essential for directly assessing the inhibitory effect of a compound on the activity of RNA polymerase. thermofisher.com These cell-free systems allow researchers to study the process of transcription under controlled conditions, isolating the effect of the drug on the core transcriptional machinery without the complexity of the cellular environment. biosyn.com

To evaluate this compound's impact, a DNA template containing a specific promoter (e.g., from a bacteriophage like T7) and a known binding site for the drug is incubated with the corresponding RNA polymerase (e.g., T7 RNA polymerase), ribonucleoside triphosphates (rNTPs), and varying concentrations of this compound. nih.gov The reaction produces RNA transcripts of a defined length, which can be quantified.

Studies have used this approach to demonstrate the functional consequences of this compound's sequence-specific DNA binding. For instance, DNA templates were designed with a T7 promoter and different this compound binding sites (such as CGCG, GCGC, or GGGG) downstream of the transcription start site. nih.gov The amount of the full-length RNA product was measured in the presence and absence of this compound. The results showed that this compound inhibited transcription to different extents depending on the specific GC-rich sequence, correlating with the dissociation kinetics of the this compound-DNA complex. nih.govnih.gov This demonstrates that the kinetic stability of the drug-DNA interaction is a key determinant of its transcriptional inhibitory activity. nih.gov

Table 3: Illustrative Results from an In Vitro Transcription Assay with this compound

| This compound Binding Site in DNA Template | This compound Concentration | Relative RNA Transcript Level (%) |

| No Binding Site (Control) | 1 µM | 100 |

| GGGG | 1 µM | 45 |

| GCGC | 1 µM | 60 |

| CGCG | 1 µM | 30 |

Note: The data are representative and highlight the differential inhibition based on the DNA binding sequence as demonstrated in research. nih.gov

Advanced Structural Elucidation Techniques

Determining the precise three-dimensional structure of this compound and its complexes with DNA is fundamental to understanding its mechanism of action. Advanced spectroscopic and crystallographic techniques have been employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. nih.govspringernature.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Detailed 1H and 13C NMR spectral studies have been conducted on Olivomycins A and B and their derivatives. nih.gov These analyses helped to clarify the assignment of many signals that were previously unassigned or incorrectly reported. The revised assignments, based on one-dimensional and two-dimensional NMR experiments, provided crucial information for confirming the structure of the saccharide chains and their linkage to the aglycone core. nih.govresearchgate.net For example, NMR studies were instrumental in supporting the α,1→3-bond between components of the disaccharide moiety in the this compound molecule. nih.gov Such precise structural information is essential for understanding how the different parts of the molecule contribute to its DNA binding and biological activity.

X-ray Crystallography of Drug-DNA Complexes (as applied to related compounds)

X-ray crystallographic analysis of a complex between a Chromomycin (B10761888) A3 dimer, Mg2+ ions, and a DNA duplex (d(TTGGCCAA)2) has provided a detailed atomic-level view of how this class of drugs interacts with the DNA minor groove. ntu.edu.tw The structure revealed that a dimer of the drug binds to the GGCC core of the DNA sequence. The coordination of the Mg2+ ion is octahedral, binding to two oxygen atoms from each drug molecule and two water molecules. ntu.edu.tw This metal-mediated dimerization is critical for high-affinity DNA binding. The binding of the drug dimer induces a significant bend in the DNA helical axis toward the major groove. ntu.edu.twgatech.edu This structural distortion of the DNA is believed to be a key factor in the inhibition of transcription, as it would interfere with the binding of transcription factors and RNA polymerase. Given the high structural similarity between this compound and Chromomycin A3, this crystal structure serves as a valuable model for understanding this compound's interaction with DNA. researchgate.net

Bioinformatic and Computational Approaches in Mechanism Studies

Bioinformatic and computational methods are increasingly used to complement experimental studies of drug mechanisms. These approaches can predict potential drug binding sites, model drug-DNA interactions at an atomic level, and analyze large-scale genomic data to understand the global effects of a drug on gene expression.

In the context of this compound, bioinformatic tools have been used to analyze the distribution of potential binding sites (GC-rich tetranucleotides) across the genome and within the promoter regions of specific genes. nih.gov By cross-referencing the locations of these potential binding sites with genome-wide data on transcription factor binding sites from databases like the ENCODE project, researchers can generate hypotheses about which transcription factors this compound might compete with for DNA binding. For example, analysis of the distribution of binding peaks for 14 transcription factors around the TSS of studied genes in the HCT116 cell line suggested that this compound could potentially compete with many of them. nih.gov

Molecular docking and molecular dynamics simulations are computational techniques used to model the interaction between a ligand (like this compound) and a macromolecule (like DNA). biointerfaceresearch.com These methods can predict the preferred binding orientation of the drug in the DNA minor groove and calculate the binding energy of the complex. Such studies can help explain the observed sequence preferences of this compound and provide insights into the stability of the drug-DNA complex, which has been shown to be a critical factor in its biological activity. nih.govmdpi.com

Olivomycin As a Biochemical Research Tool

Applications as a Fluorescent Probe for Chromatin and Nucleic Acid Characterization

Olivomycin, along with other aureolic acid antibiotics like mithramycin and chromomycin (B10761888) A3, is utilized as a fluorescent probe for characterizing chromatin and nucleic acids. These compounds are base-specific DNA-binding fluorochromes that preferentially bind to G-C rich regions in DNA. nih.gov This selective binding allows researchers to obtain information about the compositional features of chromatin or chromosomes in mammalian cells, particularly regarding the distribution of G-C rich areas. nih.gov

The fluorescence intensity of this compound increases upon binding to DNA, providing a quantitative method to measure the formation of drug-DNA complexes. mdpi.commsu.ru This property is exploited in techniques such as flow cytometry, where this compound staining can provide DNA distribution patterns. nih.govosti.gov Studies have examined the effects of various factors, including fixative agents, pH, ionic strength, stain concentration, and magnesium concentration, on DNA staining with this compound and related antibiotics, both in solution and in cells. osti.gov The ability of these fluorescent probes to bind to DNA allows for the assessment of drug-DNA complexes through methods like gel electrophoresis. plos.orgplos.org

While this compound demonstrates a preference for G-C rich regions, studies investigating equilibrium binding in solution using fluorescence, circular dichroism, and isothermal titration calorimetry have indicated a similar type of complex and comparable affinity of this compound to all G/C binding sites under equilibrium conditions. mdpi.comresearchgate.net For instance, equilibrium binding of this compound A to a DNA hairpin resulted in a 10-fold increase in fluorescence for all ten tetranucleotide G/C sites studied, with similar stoichiometries observed. mdpi.com However, kinetic analyses have revealed that the dissociation rate of the this compound-DNA complex can differ significantly depending on the specific G/C sequence, particularly the central dinucleotide. mdpi.comresearchgate.net This differential kinetics can influence the stability of the complexes observed in certain assays like electrophoretic mobility gel shift assay (EMSA). mdpi.comresearchgate.netresearchgate.net

Utility in Investigating DNA-Protein Interactions and Transcriptional Regulation

This compound's ability to bind to G-C rich DNA sequences makes it a useful tool for investigating DNA-protein interactions and their role in transcriptional regulation. The binding of aureolic acid antibiotics, including this compound, to G-C rich DNA stretches, particularly in promoter regions of genes, can prevent the binding of transcription factors that also recognize these sequences. mdpi.commsu.ru This competitive binding can lead to the inhibition of transcription of these genes. mdpi.commsu.ru Examples of transcription factors whose binding can be affected include Sp1 and c-Myc. msu.ru

Research has demonstrated that this compound A interferes with gene transcription by forming complexes with G-C rich regions in the DNA minor groove. researchgate.netmdpi.com While the interaction with G-C containing binding sites for transcription factors is one mechanism, the transcriptional deregulation is not limited to this. researchgate.net Studies using techniques like electrophoretic mobility shift assays (EMSA) and DNAse I footprinting have shown specific binding of this compound A to G-C islands within promoter fragments. researchgate.netnih.gov

The kinetics of the this compound-DNA interaction, particularly the dissociation rate, has been highlighted as potentially crucial for the antibiotic's activity via the mechanism of transcription inhibition. mdpi.comresearchgate.net This emphasizes the importance of considering the dynamic aspects of drug-DNA binding in understanding its biological effects.

Research Reagent for Studying Epigenetic Mechanisms and DNA Methylation

This compound and its analogs have shown utility as research reagents for studying epigenetic mechanisms, particularly DNA methylation. DNA methylation, a key epigenetic modification, involves the addition of a methyl group to cytosine residues, primarily within CpG dinucleotides. amsbio.comsigmaaldrich.combio-rad-antibodies.com This process is catalyzed by DNA methyltransferases (DNMTs) and plays crucial roles in gene regulation, development, and disease, including cancer. amsbio.comsigmaaldrich.combio-rad-antibodies.com

Studies have investigated the impact of this compound A and its derivatives on the activity of DNA methyltransferases. For example, this compound A has been shown to inhibit the activity of murine DNA methyltransferase Dnmt3a in vitro. msu.rumsu.ruresearchgate.net Research indicates that this compound A can prevent the formation of the covalent DNA-Dnmt3a intermediate, a necessary step for the methylation reaction to proceed. msu.rumsu.ruresearchgate.net This inhibitory effect is thought to be related to the disruption of the enzyme's catalytic loop movement through the DNA minor groove, a stage preceding covalent bond formation. msu.ruresearchgate.net

The ability of minor groove ligands like this compound to disrupt the process of DNA methylation suggests an epigenetic contribution to their effects. msu.rumsu.ruresearchgate.net By interfering with DNMT activity, this compound can modulate DNA methylation patterns, thereby influencing gene expression through an epigenetic mechanism. This makes this compound a valuable tool for researchers investigating the interplay between DNA-binding compounds, DNA methylation, and gene regulation.

Future Research Directions and Unanswered Questions in the Field

Further Elucidation of Undefined Molecular Mechanisms of Action

Despite the established understanding that olivomycin, particularly this compound A (OA), exerts its cytotoxic effects by binding to the minor groove of G/C-rich DNA sequences and interfering with replication and transcription, there remain undefined aspects of its molecular mechanisms mdpi.comnih.gov. Research indicates that OA binds as a dimer to the minor groove of DNA, forming stable complexes with consecutive G/C base pairs mdpi.com. This binding can prevent the interaction of transcription factors, such as SP1 and ETS, with DNA, providing a mechanistic basis for its effects mdpi.com. However, the precise details of how this interaction translates into the observed cellular outcomes, particularly the full spectrum of affected cellular processes beyond direct transcription and replication inhibition, require further exploration.

Additionally, investigations into the epigenetic contributions to the antitumor effect of aureolic acid group antibiotics, including this compound A, suggest that minor groove ligands can disrupt DNA methylation researchgate.net. This compound A and its analogue olivamide have been shown to inhibit the activity of DNA methyltransferase Dnmt3a in vitro, indicating an epigenetic mechanism researchgate.net. The disruption of the enzyme catalytic loop movement through the DNA minor groove is proposed as a potential explanation for this inhibition researchgate.net. More research is necessary to fully delineate the extent and impact of this compound's influence on epigenetic modifications and how these contribute to its observed effects in research models.

Rational Design of Novel Analogues for Specific Research Applications

The development of novel this compound analogues with improved pharmacological properties and tailored activities for specific research applications is a significant future direction researchgate.netresearchgate.net. Rational drug design, moving beyond empirical screening, requires a deeper understanding of the molecular mechanisms of cytotoxicity and the structure-activity relationships of this compound researchgate.net.